molecular formula C20H21N5O4S B12039455 N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 573696-55-6

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B12039455
CAS No.: 573696-55-6
M. Wt: 427.5 g/mol
InChI Key: XYAJTIPTFKWQQB-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a molecular formula of C20H21N5O4S and a molecular weight of 427.485 g/mol This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolyl sulfanyl acetamide moiety

Preparation Methods

The synthesis of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while maintaining stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:

  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities.

Properties

CAS No.

573696-55-6

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O4S/c1-4-9-25-19(17-6-5-10-29-17)23-24-20(25)30-12-18(27)22-15-11-14(21-13(2)26)7-8-16(15)28-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,26)(H,22,27)

InChI Key

XYAJTIPTFKWQQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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